BenchChemオンラインストアへようこそ!

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Regioselective Synthesis

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CAS 155796-08-0) is a fused bicyclic heterocycle combining a saturated pyrrolidine ring with a thiazole ring, bearing a ketone at position 5 and a quaternary carboxylic acid at the bridgehead 7a-position. With a molecular formula of C₇H₉NO₃S and a molecular weight of 187.22 g·mol⁻¹, this compound is cataloged as a versatile building block for medicinal chemistry and fragment-based drug discovery campaigns.

Molecular Formula C7H9NO3S
Molecular Weight 187.21
CAS No. 155796-08-0
Cat. No. B2858174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
CAS155796-08-0
Molecular FormulaC7H9NO3S
Molecular Weight187.21
Structural Identifiers
SMILESC1CC2(N(C1=O)CCS2)C(=O)O
InChIInChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11)
InChIKeyKUQNZOVOMLCCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CAS 155796-08-0): Structural Identity and Procurement Baseline


5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CAS 155796-08-0) is a fused bicyclic heterocycle combining a saturated pyrrolidine ring with a thiazole ring, bearing a ketone at position 5 and a quaternary carboxylic acid at the bridgehead 7a-position [1]. With a molecular formula of C₇H₉NO₃S and a molecular weight of 187.22 g·mol⁻¹, this compound is cataloged as a versatile building block for medicinal chemistry and fragment-based drug discovery campaigns . It is commercially available from multiple global suppliers in purities ranging from 95% to 98% . The compound is structurally classified as a hexahydro (fully saturated) pyrrolothiazole-7a-carboxylic acid, distinguishing it from aromatic pyrrolothiazole isomers and from analogs substituted at positions 3 or 6 of the core scaffold.

Why Pyrrolothiazole Carboxylic Acid Isomers Cannot Be Interchanged: The 7a-Regioisomer Differentiation of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid


The pyrrolo[2,1-b]thiazole scaffold can bear carboxylic acid functionality at several distinct positions—most commonly the 3-, 6-, or 7a-positions—and each regioisomer exhibits fundamentally different chemical reactivity, synthetic utility, and biological target engagement. The 7a-carboxylic acid (CAS 155796-08-0) is unique in that the carboxyl group resides at a quaternary bridgehead carbon, rendering it sterically constrained and incapable of undergoing reactions available to the 3- or 6-carboxylic acid isomers (e.g., direct amide coupling to the fused ring system without altering the core scaffold's conformation) [1]. Furthermore, the hexahydro saturation state of this compound distinguishes it from fully unsaturated pyrrolothiazoles such as pyrrolo[2,1-b]thiazole-6-carboxylic acid (CAS 956293-18-8), which has a planar aromatic system and different molecular recognition properties [2]. Generic substitution of one pyrrolothiazole carboxylic acid for another without rigorous specification of the carboxylic acid position and ring saturation state risks divergent synthetic outcomes, altered binding modes in biological assays, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Comparative Evidence for 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CAS 155796-08-0)


Regiochemical Identity: Unique 7a-Carboxylic Acid Position Versus 3-Carboxylic Acid Analogs

Among the known hexahydropyrrolo[2,1-b]thiazole carboxylic acid congeners, the target compound is the sole derivative bearing the carboxylate at the bridgehead 7a-position rather than at the 3- or 6-position [1]. The 7a-carboxylic acid attachment point creates a quaternary carbon center that is both a hydrogen bond donor/acceptor and a synthetic handle for further derivatization, but with restricted conformational mobility compared to the sp²-hybridized 3-carboxylic acid isomer [2]. The 7a-phenyl-substituted analog (CAS 1008946-76-6), which retains the 7a-quaternary architecture but incorporates a phenyl substituent, has been crystallographically validated to bind PYCR1 with simultaneous occupancy of the P5C substrate pocket and the NAD(P)H binding site—a binding mode inaccessible to 3-carboxylic acid proline analogs [3].

Medicinal Chemistry Fragment-Based Drug Discovery Regioselective Synthesis

Physicochemical Property Differentiation: Computed LogP, Topological Polar Surface Area, and Hydrogen Bonding Profile

The target compound's computed physicochemical parameters position it within the fragment-like space suitable for fragment-based drug discovery (MW < 250 Da), and distinguish it from closely related isomers and analogs [1]. Its computed XLogP3 of -0.2 indicates higher hydrophilicity compared to the unsaturated 6-carboxylic acid isomer, while its topological polar surface area (TPSA) of 82.9 Ų and a single hydrogen bond donor (the carboxylic acid OH) define a distinct pharmacokinetic profile relative to analogs with additional heteroatom substitutions [1]. The 7a-phenyl analog (MW 263.31) exceeds the fragment MW threshold and has a significantly higher predicted logP, altering its suitability for fragment-based screening libraries .

Computational Chemistry Drug-Likeness Fragment Library Design

Commercial Purity and Availability: 95-98% Purity Range Versus Analog-Dependent Variability

The target compound is consistently available from multiple independent suppliers at purities between 95% and 98%, with catalog offerings ranging from milligrams to multigram quantities [1]. In contrast, the 3-carboxylic acid regioisomer of the saturated scaffold is not listed as a standard catalog item by major suppliers, and the 7a-phenyl analog shows greater variability in reported purity across vendors . This consistency in commercial availability reduces lead time variability and quality risk for repeat procurement in multi-step synthetic campaigns.

Chemical Procurement Quality Control Building Block Sourcing

Scaffold Validation Through 7a-Substituted Analog: PYCR1 Inhibition and Crystallographic Binding Mode

Although the target compound itself lacks published bioactivity data, the closely related 7a-phenyl-substituted analog (CAS 1008946-76-6) has been rigorously characterized as a PYCR1 inhibitor via X-ray crystallography (PDB 8TD0, resolution 2.20 Å) and kinetic assays [1]. This analog demonstrated a novel dual-site binding mode occluding both the P5C substrate pocket and the NAD(P)H cofactor binding site—a binding pose not achieved by any proline-analog inhibitor tested in the same study [1]. The 7a-phenyl analog exhibited an apparent IC₅₀ of 55 µM against PYCR1 in an NADH oxidation assay [2]. Critically, the 7a-carboxylic acid group is integral to the pharmacophore, forming hydrogen bonds within the active site [1]. The target compound, lacking the 7a-phenyl substituent, represents the minimal core scaffold and serves as the logical negative control or starting fragment for systematic SAR exploration at the 7a-position.

Cancer Metabolism PYCR1 Inhibition Fragment-to-Lead Optimization

Research and Industrial Application Scenarios for 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (CAS 155796-08-0)


Negative Control and Baseline Fragment for PYCR1 Inhibitor SAR Campaigns

The 7a-unsubstituted compound serves as the essential negative control in PYCR1 inhibition assays. Direct comparison with the 7a-phenyl analog (IC₅₀ = 55 µM, PDB 8TD0) allows quantification of the energetic contribution of the 7a-aryl substituent to binding affinity and provides the baseline for fragment-growing strategies aimed at improving potency beyond the 55 µM benchmark established for the phenyl congener [1][2].

Fragment Library Assembly for Unbiased Screening Against Novel Targets

With MW 187.22, XLogP3 -0.2, TPSA 82.9 Ų, and only one hydrogen bond donor, the compound satisfies all fragment rule-of-three criteria [1]. Unlike the 7a-phenyl analog (MW > 250, higher logP), it is suitable for inclusion in general-purpose fragment screening libraries without introducing hydrophobic bias, making it a superior choice for discovering novel ligand-efficient hits across diverse target classes.

Synthetic Intermediate for 7a-Functionalized Pyrrolothiazole Libraries

The 7a-carboxylic acid group provides a unique synthetic handle for amide coupling, esterification, or reduction at the bridgehead position—transformations inaccessible from the 3- or 6-carboxylic acid regioisomers. This enables construction of focused libraries of 7a-substituted analogs for systematic exploration of the chemical space surrounding the quaternary center identified as critical for dual-site PYCR1 binding [1].

Quote Request

Request a Quote for 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.